2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzodioxole moiety attached to a tetrahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,3-benzodioxole derivatives with tetrahydroisoindole intermediates. One common method involves the use of palladium-catalyzed coupling reactions, where the benzodioxole group is introduced at the N1-position of the isoindole ring using a copper-catalyzed coupling reaction followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxole or isoindole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a cyclooxygenase (COX) inhibitor.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with similar structural features.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a benzodioxole moiety attached to an indole ring, showing similar bioactivity.
Uniqueness
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the benzodioxole and tetrahydroisoindole structures, which confer distinct chemical and biological properties. Its potential as a COX inhibitor and its versatility in synthetic applications make it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c18-15-11-3-1-2-4-12(11)16(19)17(15)8-10-5-6-13-14(7-10)21-9-20-13/h5-7H,1-4,8-9H2 |
InChI Key |
JRISDILTUYZEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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